molecular formula C26H28N4O2 B4676976 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide

2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide

Cat. No. B4676976
M. Wt: 428.5 g/mol
InChI Key: FDCFWUFRCKPAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as P5, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2013 by a group of researchers at the University of Illinois at Urbana-Champaign. Since then, P5 has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Mechanism of Action

The exact mechanism of action of 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to target a specific protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell growth and survival. By inhibiting Hsp90, 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide disrupts the function of these proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the formation of blood vessels, which is important for tumor growth and metastasis. 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments is that it is a small molecule inhibitor, which means that it can be easily synthesized and modified for use in different experimental settings. Additionally, 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to be effective against a variety of cancer cell lines, which suggests that it may have broad applicability in cancer research. However, one limitation of using 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.

Future Directions

There are several potential future directions for research on 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of Hsp90 that are based on the structure of 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide. Another potential direction is the investigation of the effects of 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide on other cellular processes, such as DNA repair and cell signaling. Additionally, there is interest in exploring the use of 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Overall, 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has shown promise as a potential anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential applications in cancer research.

Scientific Research Applications

2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied extensively for its potential use in cancer research. Specifically, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been tested in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In these studies, 2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are both important mechanisms for controlling cancer cell growth.

properties

IUPAC Name

2-[[4-(piperidin-1-ylmethyl)benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c31-25(22-12-10-20(11-13-22)19-30-15-4-1-5-16-30)29-24-9-3-2-8-23(24)26(32)28-18-21-7-6-14-27-17-21/h2-3,6-14,17H,1,4-5,15-16,18-19H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFWUFRCKPAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(piperidin-1-ylmethyl)phenyl]carbonyl}amino)-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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